molecular formula C22H25N3O8 B5200646 1-[(4-methylphenoxy)acetyl]-4-(2-nitrobenzyl)piperazine oxalate

1-[(4-methylphenoxy)acetyl]-4-(2-nitrobenzyl)piperazine oxalate

Número de catálogo B5200646
Peso molecular: 459.4 g/mol
Clave InChI: ODVNCHHGBOHKAL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-[(4-methylphenoxy)acetyl]-4-(2-nitrobenzyl)piperazine oxalate, commonly known as AN-1792, is a synthetic peptide-based vaccine that has been developed to target beta-amyloid protein, which is a key component in the formation of amyloid plaques in the brain. These plaques are associated with the development of Alzheimer's disease, and it is hoped that by targeting beta-amyloid, AN-1792 could offer a potential treatment for this debilitating condition. In

Mecanismo De Acción

The mechanism of action of AN-1792 involves the production of antibodies that target beta-amyloid protein. These antibodies bind to beta-amyloid and help to clear it from the brain, thereby reducing the formation of amyloid plaques. In addition, the antibodies may also help to reduce inflammation in the brain, which is thought to contribute to the development of Alzheimer's disease.
Biochemical and physiological effects:
The biochemical and physiological effects of AN-1792 have been extensively studied in preclinical and clinical trials. The vaccine has been shown to stimulate the production of antibodies that target beta-amyloid protein, which is a key component in the formation of amyloid plaques in the brain. In addition, AN-1792 has been shown to reduce the levels of beta-amyloid in the brain, which may help to slow or even reverse the progression of Alzheimer's disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of AN-1792 is that it is a synthetic peptide-based vaccine, which means that it can be easily synthesized in the laboratory. In addition, AN-1792 has been extensively studied in preclinical and clinical trials, which means that there is a wealth of scientific data available on its efficacy and safety. However, there are also some limitations to using AN-1792 in lab experiments. For example, the vaccine may not be effective in all patients, and there may be some side effects associated with its use.

Direcciones Futuras

There are several future directions for the development of AN-1792 as a potential treatment for Alzheimer's disease. One direction is to optimize the vaccine to improve its efficacy and safety. Another direction is to develop new vaccines that target other proteins or pathways that are involved in the development of Alzheimer's disease. Finally, there is also a need to develop new diagnostic tools that can identify patients who are at risk of developing Alzheimer's disease, so that treatments like AN-1792 can be administered early in the disease process.

Métodos De Síntesis

The synthesis of AN-1792 involves the chemical modification of the piperazine molecule, which is a cyclic organic compound that contains two nitrogen atoms in its ring. The modification involves the addition of a 4-methylphenoxyacetyl group and a 2-nitrobenzyl group to the piperazine molecule. The resulting compound is then combined with oxalic acid to form the oxalate salt of AN-1792. The synthesis of AN-1792 is a complex process that requires expertise in organic chemistry and peptide synthesis.

Aplicaciones Científicas De Investigación

AN-1792 has been extensively studied in preclinical and clinical trials as a potential treatment for Alzheimer's disease. The vaccine works by stimulating the immune system to produce antibodies that target beta-amyloid protein, which is a key component in the formation of amyloid plaques in the brain. The hope is that by targeting beta-amyloid, AN-1792 could help to slow or even reverse the progression of Alzheimer's disease.

Propiedades

IUPAC Name

2-(4-methylphenoxy)-1-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4.C2H2O4/c1-16-6-8-18(9-7-16)27-15-20(24)22-12-10-21(11-13-22)14-17-4-2-3-5-19(17)23(25)26;3-1(4)2(5)6/h2-9H,10-15H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVNCHHGBOHKAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.